molecular formula C20H23ClO3 B5023922 4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene

4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene

Cat. No.: B5023922
M. Wt: 346.8 g/mol
InChI Key: CHUISEDZWNVALH-UHFFFAOYSA-N
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Description

“4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene” is a chemical compound with the molecular formula C20H23ClO3 . It is a complex organic molecule that contains several functional groups, including an allyl group, a methoxy group, and a chlorophenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the allyl group, the introduction of the chlorophenoxy group, and the attachment of the methoxy group. The exact synthesis process would depend on the starting materials and the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several functional groups. The allyl group is a prop-2-en-1-yl group attached to the benzene ring. The chlorophenoxy group is a phenoxy group with a chlorine atom on the benzene ring. The methoxy group is an oxygen atom bonded to a methyl group .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the allyl group could participate in allylic substitution reactions . The chlorophenoxy group could undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, the presence of the chlorophenoxy group could increase its polarity, affecting its solubility in different solvents .

Future Directions

Future research could focus on exploring the potential applications of this compound, investigating its biological activity, and optimizing its synthesis process. It could also involve studying its environmental impact and developing methods for its safe disposal .

Properties

IUPAC Name

1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUISEDZWNVALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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